ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative functionalized with an N-benzyl-beta-alanyl amino group and an ethyl ester. This scaffold is of interest due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 2-[3-(benzylamino)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-26-21(25)19-16-10-6-7-11-17(16)27-20(19)23-18(24)12-13-22-14-15-8-4-3-5-9-15/h3-5,8-9,22H,2,6-7,10-14H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWJYHWMLAGFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCNCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Tetrahydrobenzothiophene Formation
The Gewald reaction is a widely used two-component condensation between cyclohexanone derivatives, elemental sulfur, and cyanoacetate esters to yield 2-aminothiophenes. For ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a key intermediate), cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a base such as morpholine. The reaction proceeds via enamine formation, followed by cyclization and aromatization:
Typical conditions involve refluxing in ethanol or dimethylformamide (DMF) at 80–100°C for 6–12 hours, yielding 60–75%. Modifications, such as using microwave irradiation, reduce reaction times to 1–2 hours with comparable yields.
Methanesulfonic Acid-Mediated Cyclization
An alternative approach described in US Patent 5,969,157 employs methanesulfonic acid (MSA) to cyclize α-(3-methoxyphenylthio)-4-methoxyacetophenone derivatives. This method avoids solvent use, as MSA acts as both catalyst and solvent, enabling intramolecular cyclization at 120–140°C for 4–6 hours. The process achieves >85% yield for 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a structurally related compound. While this method is efficient for methoxy-substituted benzothiophenes, demethylation steps are required for hydroxylated analogs.
Introduction of the N-Benzyl-Beta-Alanyl Group
The N-benzyl-beta-alanyl moiety is introduced via amide coupling to the 2-amino group of the benzothiophene core.
Activation of Beta-Alanine Derivative
N-Benzyl-beta-alanine is synthesized by reacting beta-alanine with benzyl chloride in the presence of a base (e.g., NaOH) in aqueous or alcoholic media. The carboxyl group is then activated using coupling agents such as:
Amide Bond Formation
The activated N-benzyl-beta-alanine is reacted with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under inert atmosphere (N or Ar). Key parameters include:
-
Solvent : DMF, dichloromethane (DCM), or tetrahydrofuran (THF).
-
Temperature : 0–25°C to prevent racemization.
Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields 70–85% of the desired product.
Esterification and Final Modifications
The ethyl ester group at the 3-position is usually introduced early in the synthesis (e.g., via Gewald reaction). However, if modifications are required, transesterification or direct esterification can be employed:
Direct Esterification
Reacting the carboxylic acid intermediate with ethanol in the presence of HSO or HCl gas under reflux (78°C) for 8–12 hours achieves esterification. This method is less common due to competing side reactions.
Transesterification
Using ethyl acetate as both solvent and reagent with a catalytic amount of NaOEt facilitates ester exchange at 60–70°C. This approach is milder and avoids strong acids.
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Challenges
Regioselectivity in Functionalization
The C3 position of benzothiophene is highly reactive, necessitating careful control during functionalization. A study in PMC5364387 demonstrated that using para-toluenesulfonic acid (pTsOH) with silane reagents ensures regioselective C3-arylation without competing side reactions. Applying similar conditions during N-benzyl-beta-alanyl coupling could enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules, potentially leading to the development of new biochemical tools or probes.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound’s unique chemical properties might make it useful in the development of new materials or industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its use.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The tetrahydrobenzothiophene core is common among analogs, but substituents at the 2-amino position vary significantly:
Key Observations :
- Hydrogen Bonding : Most analogs exhibit intramolecular N–H⋯O bonds, forming Etter’s S(6) motifs .
- Dihedral Angles : Substituents influence planarity. For example, the pyridine derivative has a dihedral angle of 7.1° between the thiophene and pyridine rings, while the benzamido analog shows an 8.13° angle between the benzothiophene and phenyl rings .
- Disorder in Cyclohexene Ring : Positional disorder in methylene groups of the tetrahydrobenzothiophene core is common, as seen in refinements using SHELXL .
Crystallographic and Conformational Analysis
Yield and Purity
- Yields range from 87% (thiocarbonylated derivatives) to lower yields for sterically hindered substituents .
- Purity is confirmed via chromatography (e.g., silica gel for separating oxazoloquinolines) .
Physicochemical Properties
Pharmacological Potential
While direct data for the target compound are lacking, analogs show promise:
- Antioxidant Activity: Derivatives with cyanoacrylamido substituents exhibit moderate antioxidant activity in DPPH assays .
- Thrombolytic Potential: Tetrahydrobenzothiophenes are intermediates for thrombolytic agents .
- Anti-Inflammatory Activity: Nonsteroidal anti-inflammatory derivatives have been synthesized via similar scaffolds .
Biological Activity
Ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential for biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.5 g/mol. The compound features a benzothiophene core that is crucial for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₂S |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 356586-91-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the benzothiophene core followed by the introduction of the carboxylate and amino groups. The reaction conditions often require strong acids or bases and specific catalysts to achieve the desired product purity and yield .
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities:
1. Antimicrobial Properties
Research indicates that compounds with similar structures have shown potential as antimicrobial agents. The benzothiophene moiety is recognized for its ability to interact with bacterial enzymes, which could lead to the development of new antibiotics .
2. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis and repair. Inhibition of TS has been linked to anticancer activity, making this compound a candidate for further exploration in oncology .
3. Interaction with Biological Targets
Studies are ongoing to elucidate how this compound interacts with various biological molecules, including proteins and receptors involved in metabolic pathways. Understanding these interactions is essential for determining its mechanism of action and therapeutic potential .
Case Studies and Research Findings
Several studies have focused on compounds related to this compound:
- Antimicrobial Screening : Research conducted by Villemagne et al. identified several benzothiophene derivatives as effective against multidrug-resistant tuberculosis (MDR-TB). These findings underscore the importance of exploring similar compounds for novel antibiotic development .
- Thymidylate Synthase Inhibition : A study highlighted the structural relationship between various inhibitors and their efficacy in inhibiting TS activity in cancer cell lines. This suggests that this compound could be evaluated for similar effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
